(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines benzimidazole, pyrazolone, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazolone moiety and the ethoxyphenyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrazolone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyrazolone derivatives: Compounds with the pyrazolone moiety but varying side chains.
Ethoxyphenyl derivatives: Compounds with the ethoxyphenyl group but different core structures.
Uniqueness
(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H19N5O2/c1-3-27-15-10-8-14(9-11-15)21-12-16-13(2)24-25(19(16)26)20-22-17-6-4-5-7-18(17)23-20/h4-12,24H,3H2,1-2H3,(H,22,23) |
InChI Key |
OQQNQLIWFHYEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.